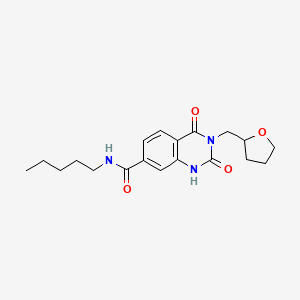![molecular formula C20H23N B1230500 1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B1230500.png)
1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]
Vue d'ensemble
Description
1'-(phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine] is a member of piperidines.
Applications De Recherche Scientifique
Sigma Receptor Ligands
1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine] and its derivatives have been researched for their binding properties to sigma receptors. They are found to show high affinity and selectivity for sigma(1) receptors. Some compounds within this class, particularly those with a cyano group in position 3 of the spirocycle, display potent sigma(1) receptor affinity (Maier & Wünsch, 2002).
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of compounds related to 1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]. Methods for synthesizing spiro[indoline-3,4'-piperidine] derivatives, an important motif in various biologically active compounds, have been developed. These methods include guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reactions (Sugimoto et al., 2023).
Antimycobacterial Activity
Spiro-piperidin-4-ones, related to 1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine], have been synthesized and evaluated for antimycobacterial activity. Some of these compounds have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, suggesting potential as antimycobacterial agents (Kumar et al., 2008).
Propriétés
Nom du produit |
1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine] |
|---|---|
Formule moléculaire |
C20H23N |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine] |
InChI |
InChI=1S/C20H23N/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20/h1-9H,10-16H2 |
Clé InChI |
GSXJSGMDWKPVBY-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41 |
SMILES canonique |
C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1230418.png)

![(1S,2S,10R,12S,13S,15S)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1230420.png)
![N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide](/img/structure/B1230422.png)
![[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1230423.png)
![1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine](/img/structure/B1230426.png)
![(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1230430.png)
![2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)

![5-Methyl-3-phenyl-7-(prop-2-enylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B1230436.png)
![4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1230437.png)
![1-(Cycloheptylideneamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230438.png)
![2-[(4-Chloro-3-nitrophenyl)-oxomethyl]benzoic acid [2-[di(propan-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1230439.png)
![2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester](/img/structure/B1230441.png)